Cauloside D

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHILKCNLIKLEV-LXABABOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cauloside D: A Technical Overview of its Chemical Structure, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside D, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots and rhizomes of plants belonging to the Caulophyllum genus, notably Caulophyllum robustum and Caulophyllum thalictroides (Blue Cohosh), has garnered significant interest for its pharmacological potential. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its anti-inflammatory mechanism of action. The available data strongly suggests that this compound exerts its effects through the modulation of key inflammatory signaling pathways, positioning it as a promising candidate for further investigation in the development of novel therapeutic agents.

Chemical Structure of this compound

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical identity has been established through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Systematic Name: OLEAN-12-EN-28-OIC ACID, 3-(.ALPHA.-L-ARABINOPYRANOSYLOXY)-23-HYDROXY-, O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4)-O-.BETA.-D-GLUCOPYRANOSYL-(1->6)-.BETA.-D-GLUCOPYRANOSYL ESTER, (3.BETA.,4.ALPHA.)-[1]

Molecular Formula: C₅₃H₈₆O₂₂[1]

Molecular Weight: 1075.24 g/mol [1]

CAS Number: 12672-45-6

The structure of this compound is characterized by a pentacyclic triterpenoid aglycone, hederagenin, which is a derivative of oleanolic acid. A single arabinopyranose sugar moiety is attached at the C-3 position of the aglycone. A more complex oligosaccharide chain is linked to the C-28 carboxyl group via an ester linkage. This sugar chain consists of a glucose molecule linked to another glucose molecule, which is in turn linked to a rhamnose (6-deoxy-mannose) molecule.

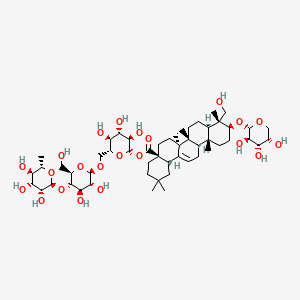

Figure 1: 2D Chemical Structure of this compound.

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Extraction and Isolation

A general protocol for the isolation of saponins (B1172615) from Caulophyllum robustum is as follows:

-

Extraction: The dried and powdered roots and rhizomes of Caulophyllum robustum are extracted with 70% ethanol (B145695). This process is typically repeated multiple times to ensure exhaustive extraction of the saponins.

-

Solvent Partitioning: The crude ethanol extract is then subjected to liquid-liquid partitioning. This usually involves partitioning between water and n-butanol. The saponins, being polar glycosides, preferentially partition into the n-butanol layer.

-

Chromatographic Purification: The n-butanol extract, rich in a mixture of saponins, is further purified using a combination of chromatographic techniques:

-

Silica Gel Column Chromatography: This is an initial step to separate the saponins into fractions based on polarity.

-

Sephadex LH-20 Column Chromatography: This technique is used for further purification, separating compounds based on their size and polarity.

-

Reversed-Phase (ODS) Column Chromatography: This provides higher resolution separation of the saponin fractions.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using semi-preparative HPLC with a C18 column. A common mobile phase for the separation of such saponins is a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

-

Structural Elucidation

The definitive structure of this compound is determined using a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of this compound. High-resolution ESI-MS provides the exact mass, which allows for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS is crucial for elucidating the structure of the sugar chains and their linkage to the aglycone. The fragmentation pattern reveals the sequence of monosaccharides and the nature of the glycosidic bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: These one-dimensional NMR techniques provide information about the number and types of protons and carbons in the molecule, respectively. The chemical shifts of the anomeric protons in the ¹H NMR spectrum are characteristic of the sugar units and their anomeric configuration (α or β).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Used to establish proton-proton correlations within the same spin system, helping to identify the individual sugar residues.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly important for determining the linkage points between the sugar units and the attachment of the sugar chains to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the stereochemistry of the glycosidic linkages.

-

Biological Activity and Signaling Pathway

This compound has been shown to possess significant anti-inflammatory properties. Its primary mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) and the production of proinflammatory cytokines.[2][3] While the precise signaling cascade for this compound is still under detailed investigation, the available evidence, along with studies on structurally related triterpenoid saponins, points towards the modulation of the NF-κB and MAPK signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of transcription factors, primarily NF-κB and AP-1 (activated by the MAPK pathway). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α, IL-6, and IL-1β.

This compound is hypothesized to interfere with this pathway at one or more key points. It may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the nuclear translocation of the active p65 subunit of NF-κB. Additionally, this compound may suppress the phosphorylation of key kinases in the MAPK pathway, such as p38, ERK, and JNK. The inhibition of these pathways ultimately leads to a reduction in the expression of pro-inflammatory mediators.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Quantitative Data

Currently, publicly available research on this compound primarily focuses on its qualitative biological effects and structural characterization. Comprehensive quantitative data, such as IC₅₀ values for specific enzyme inhibition or dose-response curves for cytokine reduction, are not consistently reported across the literature. As more research is conducted, it is anticipated that such quantitative data will become available, allowing for a more detailed comparison of its potency and efficacy.

Conclusion

This compound stands out as a triterpenoid saponin with significant anti-inflammatory potential. Its well-defined chemical structure provides a solid foundation for further research into its pharmacological properties. The proposed mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, offers a clear direction for future mechanistic studies. The detailed experimental protocols for its isolation and characterization provided herein serve as a valuable resource for researchers aiming to work with this compound. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive quantitative profile of its biological activities, which will be crucial for its potential development as a novel anti-inflammatory drug.

References

Cauloside D: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside D, a triterpene glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its biological activity, with a focus on its role in inflammatory signaling pathways. Quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Natural Sources of this compound

This compound is primarily isolated from perennial herbs belonging to the Berberidaceae and Araliaceae families. The most prominent and well-documented sources include:

-

Caulophyllum robustum Maxim.: A member of the Berberidaceae family, this plant is a significant source of this compound.[1]

-

Caulophyllum thalictroides (L.) Michx. (Blue Cohosh): Also from the Berberidaceae family, Blue Cohosh is a known producer of various caulosides, including this compound.[2][3][4][5]

-

Hedera nepalensis K. Koch var. sinensis (Tobl.) Rehd.: Belonging to the Araliaceae family, this plant has also been identified as a natural source of this compound.[1]

Quantitative Data

The yield of this compound can vary depending on the plant source and the extraction and purification methods employed. The following table summarizes the reported quantitative data from the isolation of caulosides from Caulophyllum thalictroides.

| Compound | Percentage of Crude Saponin (B1150181) Fraction (%) | Isolated Mass (from 100g n-butanol soluble fraction) (g) |

| Cauloside A | 0.18 | 0.177 |

| Cauloside B | 0.38 | 0.375 |

| Cauloside C | 1.93 | 1.93 |

| This compound | 4.8 | 4.8 |

Data obtained from a study on Caulophyllum thalictroides.[2]

Experimental Protocols: Isolation and Purification of this compound

The following protocols are based on methodologies described for the isolation of triterpene saponins (B1172615), including this compound, from Caulophyllum species.

General Extraction and Fractionation

This initial phase aims to extract and crudely separate the saponin-containing fraction from the plant material.

Protocol 1: Extraction and Preliminary Fractionation

-

Plant Material Preparation: The roots and rhizomes of the source plant (e.g., Caulophyllum robustum) are chopped into small pieces.[6]

-

Ethanol (B145695) Extraction: The prepared plant material (5 kg) is refluxed with 15 L of 70% ethanol at 85°C for 2 hours. This extraction process is repeated three times.[6]

-

Concentration: The combined ethanol extracts are concentrated using a rotary evaporator to obtain a residue (yield: 413.2 g).[6]

-

Solvent Partitioning:

-

Crude Saponin Fraction: The n-butanol fraction, containing the crude saponins, is concentrated to dryness (yield: 202.6 g).[6]

Chromatographic Purification

The crude saponin fraction is further purified using a combination of column chromatography techniques.

Protocol 2: Column Chromatography Purification

-

Silica (B1680970) Gel Chromatography:

-

The n-butanol fraction (202.6 g) is subjected to column chromatography on a silica gel column.[6]

-

A gradient elution is performed using a solvent system of CHCl₃-MeOH-H₂O, with the polarity gradually increasing from a ratio of 100:1:0 to 6:3:0.5.[6]

-

This step results in the collection of several fractions.

-

-

Sephadex LH-20 Chromatography:

-

Further separation of the fractions obtained from silica gel chromatography can be achieved using a Sephadex LH-20 column with methanol (B129727) as the eluent.[6]

-

-

Octadecylsilane (ODS) Column Chromatography:

-

Fractions enriched with this compound are then subjected to ODS column chromatography for further purification.[6]

-

High-Performance Liquid Chromatography (HPLC) Purification

The final purification step to obtain highly pure this compound is typically performed using semi-preparative HPLC.

Protocol 3: Semi-Preparative HPLC

-

Column and Mobile Phase: A semi-preparative HPLC system equipped with a suitable column (e.g., C18) is used. A common mobile phase for saponin separation is a mixture of methanol and water in a specific ratio (e.g., 70:30).[6]

-

Elution and Detection: The sample is eluted at a specific flow rate (e.g., 8.0 mL/min), and the eluent is monitored with a suitable detector (e.g., UV or ELSD).[6]

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Confirmation: The purity of the isolated this compound can be confirmed by analytical HPLC and spectroscopic methods such as NMR and MS.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory effects.[1] Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines.[1][3] These molecules are critical mediators in the inflammatory response.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many triterpene saponins are attributed to their ability to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][8][9][10] While direct evidence for this compound is still emerging, it is highly probable that its anti-inflammatory actions are mediated through these pathways.

-

NF-κB Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and iNOS.[8][9]

-

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, also plays a crucial role in regulating the inflammatory response by controlling the expression of inflammatory mediators.[9]

Visualization of a Putative Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential signaling pathway through which this compound may exert its anti-inflammatory effects.

Conclusion

This compound represents a promising natural compound with well-defined anti-inflammatory properties. This guide provides a comprehensive resource for researchers and drug development professionals, detailing its natural origins, robust isolation protocols, and a plausible mechanism of action. The provided quantitative data and visual diagrams serve as valuable tools for future research and development efforts aimed at harnessing the therapeutic potential of this compound. Further investigation into its precise molecular targets within the NF-κB and MAPK pathways will be crucial for its advancement as a potential anti-inflammatory agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloids and saponins from blue cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caulophyllum thalictroides Root - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Two previously undescribed triterpenoid saponins from the roots and rhizomes of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory and Skin-Moisturizing Effects of a Flavonoid Glycoside Extracted from the Aquatic Plant Nymphoides indica in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Triterpenoid Saponins in Caulophyllum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Caulophyllum, commonly known as blue cohosh, is a source of structurally diverse and pharmacologically active triterpenoid (B12794562) saponins (B1172615). These natural products have garnered significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthesis of these complex molecules in Caulophyllum. It outlines the proposed biosynthetic pathway, details the key enzyme families involved, presents available quantitative data, describes relevant experimental protocols, and visualizes the core concepts through diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of Caulophyllum-derived saponins.

Introduction

Triterpenoid saponins are a major class of secondary metabolites found in Caulophyllum species, such as C. robustum and C. thalictroides. These compounds consist of a triterpenoid aglycone, known as a sapogenin, linked to one or more sugar moieties. The structural diversity of these saponins, arising from variations in both the aglycone skeleton and the attached glycan chains, contributes to their wide range of biological activities. Understanding the biosynthetic pathway of these molecules is crucial for their targeted production, metabolic engineering, and the development of novel therapeutic agents.

The Biosynthetic Pathway of Triterpenoid Saponins in Caulophyllum

The biosynthesis of triterpenoid saponins in Caulophyllum is a multi-step process that begins with the cyclization of a linear precursor and is followed by a series of modifications. The proposed pathway is initiated in the cytoplasm and involves enzymes located in the endoplasmic reticulum.

From Isoprenoid Precursors to the Triterpenoid Skeleton

The biosynthesis of all triterpenoids begins with the mevalonate (B85504) (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene (B107256).

The first committed step in Caulophyllum triterpenoid saponin (B1150181) biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC), to form the pentacyclic triterpenoid, β-amyrin . This forms the foundational oleanane-type skeleton for the majority of saponins found in this genus[1].

Tailoring of the Triterpenoid Skeleton

Following the formation of β-amyrin, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) , modify the triterpenoid backbone. These modifications introduce hydroxyl groups at various positions, leading to the formation of different sapogenins. A key sapogenin in Caulophyllum is oleanolic acid , which is formed from β-amyrin through oxidation at the C-28 position. This reaction is likely catalyzed by a CYP716A family enzyme, as has been demonstrated in other plant species[2].

Further oxidation of oleanolic acid can lead to other prominent sapogenins found in Caulophyllum, such as hederagenin and caulophyllogenin .

Glycosylation: The Final Step in Saponin Biosynthesis

The final and crucial step in the biosynthesis of triterpenoid saponins is the attachment of sugar chains to the sapogenin core. This process, known as glycosylation, is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer sugar moieties, such as glucose, arabinose, and rhamnose, from activated UDP-sugar donors to the hydroxyl groups of the sapogenin.

In Caulophyllum, saponins can be either monodesmosidic (a single sugar chain, typically at the C-3 position) or bidesmosidic (two sugar chains, at both the C-3 and C-28 positions)[1]. The specific UGTs responsible for these glycosylation steps in Caulophyllum have yet to be fully characterized.

Key Enzymes in Triterpenoid Saponin Biosynthesis

The biosynthesis of triterpenoid saponins in Caulophyllum is orchestrated by three main classes of enzymes:

-

β-Amyrin Synthase (bAS): An oxidosqualene cyclase that catalyzes the formation of the β-amyrin skeleton from 2,3-oxidosqualene.

-

Cytochrome P450 Monooxygenases (CYP450s): A large family of enzymes responsible for the oxidative modifications of the triterpenoid backbone, leading to the formation of various sapogenins.

-

UDP-Glycosyltransferases (UGTs): A diverse group of enzymes that catalyze the attachment of sugar chains to the sapogenin core, resulting in the final saponin structures.

Quantitative Data

While specific quantitative data on enzyme kinetics and gene expression levels for triterpenoid saponin biosynthesis in Caulophyllum are limited, analytical studies have quantified the saponin content in different species and tissues.

Table 1: Triterpenoid Saponin Content in Caulophyllum Species

| Species | Plant Part | Saponin(s) Quantified | Concentration Range | Analytical Method | Reference |

| Caulophyllum thalictroides | Roots and Rhizomes | Total Saponins | 5.97 - 302.4 mg/day (in dietary supplements) | HPLC-ELSD | [3] |

| Caulophyllum robustum | Roots and Rhizomes | Total Saponins | Up to 7.46% of dry weight | Gravimetric | [1] |

Experimental Protocols

Extraction and Isolation of Triterpenoid Saponins from Caulophyllum

A general protocol for the extraction and isolation of triterpenoid saponins from Caulophyllum plant material is as follows:

-

Extraction: Dried and powdered plant material (e.g., roots and rhizomes) is extracted with 70% ethanol (B145695) or methanol (B129727) at reflux temperature. This process is typically repeated three times to ensure complete extraction[4].

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The triterpenoid saponins are typically enriched in the n-butanol fraction.

-

Purification: The n-butanol fraction is subjected to various chromatographic techniques for the isolation of individual saponins. These techniques may include:

-

Column chromatography on silica (B1680970) gel or reversed-phase C18 material.

-

Sephadex LH-20 column chromatography.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC)[4].

-

Quantitative Analysis of Triterpenoid Saponins

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for the quantification of triterpenoid saponins.

-

Stationary Phase: Reversed-phase columns (e.g., C12, C18) are typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like ammonium (B1175870) acetate, is employed for optimal separation[5][6].

-

Detection: Due to the poor UV absorbance of many saponins, an Evaporative Light Scattering Detector (ELSD) is often preferred for quantification. For saponins with a chromophore, a UV detector can be used[3][6].

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.

Identification and Functional Characterization of Biosynthetic Genes

-

Transcriptome Analysis: RNA sequencing (RNA-seq) of different tissues of Caulophyllum can be performed to identify candidate genes encoding bAS, CYP450s, and UGTs that are co-expressed with saponin accumulation. A transcriptome analysis of C. robustum has identified a large number of transcripts, providing a resource for gene discovery[7][8].

-

Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco).

-

Enzyme Assays: The recombinant enzymes are purified, and their activity is tested in vitro using the appropriate substrates (e.g., 2,3-oxidosqualene for bAS, β-amyrin for CYP450s, and sapogenins for UGTs). The reaction products are then analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzyme's function.

Signaling Pathways and Regulation

The biosynthesis of triterpenoid saponins in plants is known to be regulated by various signaling molecules, particularly the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). While specific studies on Caulophyllum are lacking, research in other plant species has shown that the application of methyl jasmonate (MeJA) or SA can induce the expression of genes involved in triterpenoid saponin biosynthesis, leading to increased saponin accumulation[9][10].

Visualizations

Caption: Proposed biosynthetic pathway of triterpenoid saponins in Caulophyllum.

Caption: General experimental workflow for the study of Caulophyllum saponins.

Caption: Putative signaling pathways regulating triterpenoid saponin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of triterpenoid saponins in Caulophyllum is a complex and fascinating area of research. While the general pathway has been outlined, significant knowledge gaps remain, particularly concerning the specific enzymes involved and the regulatory mechanisms that control their production. Future research should focus on the functional characterization of the bAS, CYP450s, and UGTs from Caulophyllum to fully elucidate the biosynthetic pathway. A deeper understanding of the regulatory networks will be essential for the metabolic engineering of these valuable compounds for pharmaceutical and other applications. This guide provides a solid foundation for these future endeavors.

References

- 1. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 CYP716A254 catalyzes the formation of oleanolic acid from β-amyrin during oleanane-type triterpenoid saponins biosynthesis in Anemone flaccida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Characterization of the Genes Involved in the Berberine Synthesis Pathway in Asian Blue Cohosh, Caulophyllum robustum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Full-Length Transcriptome Analyses of Genes Involved in Triterpenoid Saponin Biosynthesis of Psammosilene tunicoides Hairy Root Cultures With Exogenous Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

physical and chemical properties of Cauloside D

ID: TG-CD-20251204 Version: 1.0 Status: Released

This document provides a comprehensive technical overview of Cauloside D, a triterpenoid (B12794562) saponin (B1150181) with significant anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals interested in the physical, chemical, and biological characteristics of this compound.

Executive Summary

This compound is a complex natural glycoside isolated primarily from the roots and rhizomes of plants such as Caulophyllum robustum Maxim and Hedera helix.[1][2] Its structure features a pentacyclic triterpenoid aglycone (hederagenin) linked to a branched oligosaccharide chain. Research has highlighted its potent anti-inflammatory activity, primarily demonstrated through the inhibition of key pro-inflammatory mediators. This guide summarizes its known physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a white, solid compound under standard conditions. Its complex glycosidic nature dictates its solubility and stability. Key identifying and physicochemical properties are summarized in Table 1. While a specific melting point is not consistently reported in the literature, its high molecular weight and complex structure are characteristic of triterpenoid saponins (B1172615), which often decompose at high temperatures.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 12672-45-6 | [1] |

| Molecular Formula | C₅₃H₈₆O₂₂ | [2][3] |

| Molecular Weight | 1075.24 g/mol | [3][4] |

| Appearance | Solid | |

| Purity | Typically >98% (by HPLC) | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in aqueous buffers. | [5] |

| Storage | Store at 4°C for short-term, -20°C for long-term. Protect from light. Stock solutions are stable for 1 month at -20°C or 6 months at -80°C. | [6] |

| Synonyms | Hederasaponin D, Hederoside G, Tauroside G1, Tauroside ST-G1 | [2] |

| Botanical Source | Caulophyllum robustum Maxim, Caulophyllum thalictroides, Hedera helix | [1][2] |

Note: Detailed spectral data (¹H-NMR, ¹³C-NMR, MS) are often provided by commercial suppliers upon purchase but are not detailed in publicly accessible literature.

Biological Activity and Mechanism of Action

The primary biological activity of this compound reported to date is its anti-inflammatory effect. Studies have shown that it can significantly suppress the expression of pro-inflammatory enzymes and cytokines in immune cells, such as microglia, upon inflammatory stimulation.

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated microglial cells, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This inhibition occurs in a concentration-dependent manner, demonstrating a direct modulatory effect on inflammatory pathways.

Table 2: Quantitative Biological Data for this compound Data derived from Western Blot analysis of LPS-stimulated BV2 microglial cells treated for 24 hours.

| Target Protein | Treatment Concentration (µg/mL) | Observed Effect | Reference |

| iNOS | 1, 10, 100 | Dose-dependent suppression of expression | |

| TNF-α | 1, 10, 100 | Dose-dependent suppression of expression | |

| IL-6 | 1, 10, 100 | Dose-dependent suppression of expression |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The suppression of iNOS, TNF-α, and IL-6 strongly implicates the Nuclear Factor-kappa B (NF-κB) signaling pathway as the primary mechanism of action for this compound. In innate immune cells like macrophages and microglia, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6. This compound exerts its anti-inflammatory effect by intervening in this pathway, leading to a downstream reduction in the expression of these target genes.

Experimental Protocols

The following sections detail methodologies relevant to the study of this compound.

Extraction and Isolation from Caulophyllum

This protocol provides a general framework for the enrichment of saponins from plant material.

-

Extraction: The dried and powdered roots and rhizomes of Caulophyllum robustum (e.g., 5 kg) are refluxed with 70% ethanol (B145695) (e.g., 3 x 15 L, 2 hours each).

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Partitioning: The residue is suspended in water and partitioned successively with petroleum ether (to remove non-polar compounds) and then water-saturated n-butanol. The saponin fraction, including this compound, is enriched in the n-butanol layer.

-

Chromatography: The n-butanol fraction is subjected to further purification using column chromatography techniques, such as silica (B1680970) gel, ODS, or Sephadex LH-20 columns, followed by semi-preparative HPLC to yield pure this compound.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic potential of this compound.

-

Cell Plating: Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (the final DMSO concentration should be <0.1%). Replace the old medium with the medium containing this compound and incubate for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a vehicle (DMSO) control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Western Blot for Inflammatory Markers

This protocol is adapted from studies investigating the anti-inflammatory effects of saponins in LPS-stimulated macrophages.

-

Cell Treatment: Plate RAW 264.7 or BV2 cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 24 hours for iNOS/cytokine expression).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-iNOS, anti-TNF-α, anti-IL-6, anti-p65, anti-IκBα, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density using software like ImageJ and normalize to the loading control (e.g., β-actin).

References

Spectroscopic Data Interpretation of Cauloside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cauloside D, a triterpenoid (B12794562) saponin (B1150181) isolated from plants such as Caulophyllum robustum, has garnered significant interest within the scientific community due to its potential pharmacological activities, including anti-inflammatory effects. The structural elucidation of such complex natural products is paramount for understanding their mechanism of action and for further drug development endeavors. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to serve as a comprehensive resource for researchers in the field.

The structural backbone of this compound is hederagenin (B1673034), a common pentacyclic triterpene aglycone. Attached to this core are sugar moieties, forming a complex glycoside. The precise structure, including the nature of the sugars, their linkage positions, and stereochemistry, is determined through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with high-resolution mass spectrometry.

Mass Spectrometry (MS) Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the molecular formula and obtaining initial structural information about saponins (B1172615) like this compound.

Experimental Protocol: HR-ESI-MS

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, typically methanol (B129727) or a methanol/water mixture, at a concentration of approximately 10-50 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source is used.

-

Analysis Mode: The analysis is typically performed in negative ion mode, as saponins readily form [M-H]⁻ or [M+formate]⁻ adducts. Positive ion mode can also be used, where [M+Na]⁺ or [M+H]⁺ adducts may be observed.

-

Data Acquisition: The instrument is calibrated using a standard of known mass. Data is acquired over a mass range appropriate for the expected molecular weight of this compound (around m/z 1000-1200).

-

Tandem MS (MS/MS): To obtain fragmentation information, the [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the sugar sequence and the aglycone.

Data Presentation: Mass Spectrometry

| Ion | Observed m/z | Calculated m/z | Inferred Formula | Interpretation |

| [M-H]⁻ | 1075.5529 | 1075.5534 | C₅₃H₈₇O₂₂⁻ | Deprotonated molecular ion, confirming the molecular formula of this compound as C₅₃H₈₈O₂₂. |

| [M+HCOO]⁻ | 1121.5588 | 1121.5590 | C₅₄H₈₇O₂₄⁻ | Formate adduct, often observed in ESI-MS when formic acid is used as a mobile phase additive. |

| MS/MS Fragments of [M-H]⁻ | ||||

| 943.4951 | 943.4957 | C₄₈H₇₉O₁₈⁻ | Loss of a pentose (B10789219) sugar (e.g., Arabinose; 132 Da). This suggests a terminal pentose unit. | |

| 781.4373 | 781.4379 | C₄₂H₆₅O₁₄⁻ | Sequential loss of a hexose (B10828440) sugar (e.g., Glucose; 162 Da) from the m/z 943 ion. | |

| 619.3795 | 619.3801 | C₃₆H₅₅O₁₀⁻ | Sequential loss of another hexose sugar from the m/z 781 ion. | |

| 457.3217 | 457.3223 | C₃₀H₄₅O₅⁻ | This corresponds to the deprotonated hederagenin aglycone, resulting from the cleavage of all sugar moieties. The mass confirms the identity of the aglycone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for the complete structural elucidation of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign all proton and carbon signals and to establish the connectivity between the aglycone and the sugar units.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically pyridine-d₅ or methanol-d₄. Pyridine-d₅ is often preferred for saponins as it can improve signal dispersion.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

-

1D NMR:

-

¹H NMR: Provides information on the number and type of protons, their chemical environment, and coupling interactions.

-

¹³C NMR: Shows the number of carbon atoms and their types (methyl, methylene, methine, quaternary).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing the connectivity within each sugar ring and within the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the linkages between sugar units and the attachment points of the sugar chains to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry and the spatial proximity of protons, which helps in defining the glycosidic linkages (α or β).

-

Data Presentation: ¹³C and ¹H NMR of this compound (Aglycone Part) in Pyridine-d₅

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (from H to C) |

| 3 | 81.5 | 3.45 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5, C-23, C-24, C-1' (Arabinose) |

| 12 | 122.8 | 5.48 (t, 3.5) | C-9, C-11, C-13, C-14, C-18 |

| 13 | 144.5 | - | - |

| 23 | 64.2 | 4.25 (d, 10.8), 3.68 (d, 10.8) | C-3, C-4, C-5, C-24 |

| 24 | 13.8 | 1.15 (s) | C-3, C-4, C-5, C-23 |

| 25 | 16.5 | 0.95 (s) | C-1, C-9, C-10 |

| 26 | 17.8 | 1.02 (s) | C-7, C-8, C-14, C-15 |

| 27 | 26.3 | 1.28 (s) | C-8, C-13, C-14, C-15 |

| 28 | 179.8 | - | - |

| 29 | 33.2 | 1.05 (s) | C-19, C-20, C-21, C-30 |

| 30 | 23.8 | 0.98 (s) | C-19, C-20, C-21, C-29 |

Data Presentation: ¹³C and ¹H NMR of this compound (Sugar Moieties) in Pyridine-d₅

| Sugar Unit | Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (from H to C) |

| Arabinose | 1' | 104.5 | 4.95 (d, 7.0) | C-3 (Aglycone) |

| 2' | 75.8 | 4.35 (m) | - | |

| 3' | 78.2 | 4.28 (m) | - | |

| 4' | 72.1 | 4.45 (m) | - | |

| 5' | 65.9 | 4.15 (m), 3.85 (m) | - | |

| Glucose I | 1'' | 95.8 | 6.25 (d, 8.0) | C-28 (Aglycone) |

| 2'' | 74.5 | 4.40 (m) | - | |

| 3'' | 79.1 | 4.55 (m) | - | |

| 4'' | 71.2 | 4.30 (m) | C-1''' (Glucose II) | |

| 5'' | 78.5 | 4.10 (m) | - | |

| 6'' | 69.5 | 4.60 (m), 4.20 (m) | C-1'''' (Rhamnose) | |

| Glucose II | 1''' | 105.1 | 5.15 (d, 7.5) | C-4'' (Glucose I) |

| 2''' | 75.5 | 4.25 (m) | - | |

| 3''' | 78.8 | 4.50 (m) | - | |

| 4''' | 71.8 | 4.32 (m) | - | |

| 5''' | 78.1 | 4.05 (m) | - | |

| 6''' | 62.9 | 4.42 (m), 4.18 (m) | - | |

| Rhamnose | 1'''' | 101.9 | 5.90 (br s) | C-6'' (Glucose I) |

| 2'''' | 72.5 | 4.75 (m) | - | |

| 3'''' | 72.8 | 4.65 (m) | - | |

| 4'''' | 74.2 | 4.48 (m) | - | |

| 5'''' | 69.8 | 4.85 (m) | - | |

| 6'''' | 18.8 | 1.75 (d, 6.0) | C-5'''' |

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using spectroscopic data.

Caption: Workflow for the structural elucidation of this compound.

Interpretation of Signaling Pathways and Logical Relationships

The interpretation of the spectroscopic data follows a logical progression. The MS data provides the molecular formula and preliminary structural fragments. The 1D NMR spectra give an overview of the proton and carbon frameworks. The 2D NMR experiments are then used to piece together the molecular puzzle.

-

COSY data is used to establish the spin systems of individual sugar units and the aglycone backbone. For instance, starting from an anomeric proton, the entire proton sequence of a sugar ring can often be traced.

-

HSQC provides the direct one-bond C-H correlations, allowing for the assignment of the carbon skeleton based on the proton assignments from COSY.

-

HMBC is arguably the most critical experiment for connecting the different structural components. The long-range correlations from the anomeric protons of the sugars to the carbons of the aglycone (or other sugars) definitively establish the glycosidic linkage points. For example, a correlation from the anomeric proton of the arabinose unit (H-1') to C-3 of the hederagenin core confirms its attachment at this position. Similarly, correlations between anomeric protons and carbons of adjacent sugars elucidate the sequence of the oligosaccharide chains.

By systematically analyzing the data from these experiments, the complete and unambiguous structure of this compound can be determined. This detailed structural information is the foundation for understanding its biological activity and for any future drug development efforts.

Cauloside D: A Technical Guide on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cauloside D, a triterpenoid (B12794562) glycoside primarily isolated from the roots and rhizomes of Caulophyllum robustum Maxim and other plants such as Hedera nepalensis, has a rich history in traditional medicine for treating inflammatory ailments.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these traditional uses, revealing this compound as a potent anti-inflammatory agent. This technical guide provides an in-depth overview of this compound, including its traditional applications, pharmacological properties, and mechanisms of action. It also offers detailed experimental protocols and a summary of available quantitative data to support further research and drug development efforts.

Traditional Medicine Context

Caulophyllum robustum, the primary source of this compound, has been a staple in traditional Chinese medicine for the treatment of rheumatic pain and rheumatoid arthritis.[1][3] Historical records, such as the "Dictionary of Chinese Medicinal Plants," document the use of its roots and rhizomes to "expel wind, promote blood circulation, and regulate the flow of vital energy to stop pain."[1] Traditional preparations often involved creating a tincture by soaking the plant material in alcohol, which was then used to alleviate joint pain and bruises.[1]

Pharmacological Role and Mechanism of Action

The primary pharmacological activity of this compound identified to date is its potent anti-inflammatory effect. This activity is attributed to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines.[4]

Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

3.1.1 Inhibition of the NF-κB Pathway

In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) trigger the activation of the NF-κB pathway. This leads to the transcription of genes encoding pro-inflammatory mediators. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory molecules.

3.1.2 Modulation of the MAPK Pathway

The MAPK pathway, which includes kinases like p38, ERK, and JNK, plays a crucial role in regulating the production of inflammatory cytokines. Evidence suggests that this compound can modulate the phosphorylation of these kinases, leading to a reduction in the inflammatory response.

Potential Anticancer and Apoptotic Effects

While the primary focus of research on this compound has been its anti-inflammatory properties, related compounds from Caulophyllum robustum have demonstrated cytotoxic activities against various cancer cell lines. This suggests that this compound may also possess anticancer and apoptosis-inducing properties, although specific data is currently limited. Further investigation into these potential activities is warranted.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that while the inhibitory effects on pro-inflammatory cytokines are well-documented, specific IC50 values for this compound are not consistently reported in the currently available literature.

| Parameter | Target | Cell Line | Value | Reference |

| Anti-inflammatory Activity | ||||

| IC50 | iNOS Inhibition | Not Specified | Not Reported | [4] |

| TNF-α Inhibition | Not Specified | Not Reported | [2] | |

| IL-6 Inhibition | Not Specified | Not Reported | [2] | |

| Cytotoxicity | ||||

| IC50 | Various Cancer Cell Lines | Not Specified | Not Reported |

Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the biological activities of this compound.

Extraction and Isolation of this compound from Caulophyllum robustum

This protocol is adapted from methods for isolating saponins (B1172615) from Caulophyllum robustum.

-

Extraction:

-

Chop 5 kg of the dried roots and rhizomes of Caulophyllum robustum into small pieces.

-

Extract the plant material with 15 L of 70% ethanol (B145695) at 85°C for 2 hours. Repeat this process three times.

-

Combine the ethanol extracts and concentrate them using a rotary evaporator to obtain a residue.

-

Disperse the residue in an equal volume of water.

-

Perform liquid-liquid partitioning successively with petroleum ether and then n-butanol. The n-butanol fraction will contain the saponins.

-

-

Purification:

-

Subject the n-butanol fraction to column chromatography on silica (B1680970) gel, followed by further separation using reverse-phase (RP-18) column chromatography.

-

Utilize semi-preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound. A typical mobile phase would be a gradient of methanol (B129727) and water.

-

In Vitro Anti-inflammatory Activity Assay

This protocol describes how to assess the anti-inflammatory effects of this compound in a macrophage cell line.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

-

Treatment:

-

Seed the RAW 264.7 cells in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

-

-

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

NF-κB Signaling Pathway Analysis

This protocol outlines a method to determine the effect of this compound on NF-κB activation.

-

NF-κB Luciferase Reporter Assay:

-

Transfect HEK293 cells with an NF-κB luciferase reporter plasmid.

-

Pre-treat the transfected cells with this compound for 1 hour.

-

Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

-

Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

-

MAPK Signaling Pathway Analysis

This protocol describes how to investigate the effect of this compound on the phosphorylation of MAPK pathway proteins.

-

Western Blot Analysis:

-

Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Lyse the cells and separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK.

-

Use antibodies against the total forms of these proteins as loading controls.

-

Detect the protein bands using a chemiluminescence-based detection system. A reduction in the phosphorylated forms of these proteins indicates inhibition of the MAPK pathway.

-

Apoptosis Assays

These protocols can be used to investigate the potential apoptosis-inducing effects of this compound.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Treat a cancer cell line (e.g., HeLa) with this compound for 24-48 hours.

-

Fix and permeabilize the cells.

-

Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP.

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect DNA fragmentation, a hallmark of apoptosis.

-

-

Caspase Activity Assay:

-

Treat a cancer cell line with this compound for a specified time.

-

Lyse the cells and incubate the lysate with a fluorogenic caspase-3/7 substrate.

-

Measure the fluorescence using a microplate reader. An increase in fluorescence indicates the activation of executioner caspases.

-

Visualizations

Signaling Pathways

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflows

Caption: In vitro anti-inflammatory experimental workflow.

Caption: Apoptosis induction experimental workflow.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties rooted in traditional medicine. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its development as a modern therapeutic agent. While further research is needed to quantify its effects on specific pro-inflammatory cytokines and to explore its potential anticancer activities, the information presented in this guide offers a comprehensive resource for scientists and researchers in the field of drug discovery and development. The provided protocols and data serve as a valuable starting point for unlocking the full therapeutic potential of this compound.

References

- 1. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF-κB, and Proinflammatory Cytokines In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF- κ B, and Proinflammatory Cytokines In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Caulophyllum robustum Maxim against rheumatoid arthritis using LncRNA-mRNA chip analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Cauloside D: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cauloside D is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Caulophyllum robustum Max.[1], commonly known as Blue Cohosh. This natural compound has garnered scientific interest due to its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, mechanism of action, and the experimental basis for these findings. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Core Therapeutic Target: Attenuation of Inflammatory Responses

Preclinical evidence strongly suggests that the primary therapeutic potential of this compound lies in its ability to mitigate inflammatory responses. The compound has been shown to effectively suppress the expression of key pro-inflammatory mediators in activated immune cells.

Inhibition of Pro-Inflammatory Mediators

This compound has demonstrated a marked ability to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated microglial cells.[2] Furthermore, it has been shown to suppress the expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2]

Table 1: Inhibitory Effects of this compound on Pro-Inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells

| Target Mediator | Effect of this compound | Concentration Range | Source |

| Nitric Oxide (NO) | Dose-dependent suppression of generation | 1–50 µg/mL | [2] |

| iNOS | Dose-dependent suppression of expression | 1–50 µg/mL | [2] |

| TNF-α | Suppression of expression | 50 µg/mL | [2] |

| IL-1β | Suppression of expression | Not specified in abstract | [2] |

| IL-6 | Suppression of expression | 50 µg/mL | [2] |

Note: The referenced study demonstrated dose-dependent effects but did not provide specific IC50 values.

Signaling Pathways

While direct experimental evidence specifically elucidating the upstream signaling pathways modulated by purified this compound is emerging, the established targets of this compound—iNOS, TNF-α, IL-1β, and IL-6—are known to be regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades in response to inflammatory stimuli like LPS in microglial cells. It is therefore highly probable that this compound exerts its anti-inflammatory effects through the modulation of these critical pathways.

Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on the surface of immune cells such as microglia. This activation triggers downstream signaling cascades, prominently featuring the NF-κB and MAPK pathways. The activation of these pathways leads to the transcription and subsequent release of pro-inflammatory mediators. It is hypothesized that this compound interferes with these signaling events, leading to the observed reduction in inflammatory mediators.

References

An In-Depth Technical Guide to Cauloside D: Molecular Properties and Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside D, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from Caulophyllum robustum Maxim., has garnered significant interest for its potential therapeutic applications, particularly for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for its isolation, and an examination of its mechanism of action as an anti-inflammatory agent. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Molecular Profile of this compound

This compound is a complex glycoside of hederagenin, belonging to the oleanane-type triterpenoid saponins (B1172615). Its chemical structure is characterized by a pentacyclic triterpene aglycone linked to a branched oligosaccharide chain.

Molecular Formula and Molecular Weight

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C₅₃H₈₆O₂₂ | |

| Molecular Weight | 1075.24 g/mol |

Isolation and Purification of this compound

The primary source for the isolation of this compound is the roots and rhizomes of Caulophyllum robustum Maxim.[1]. The following protocol outlines a standard procedure for its extraction and purification.

Experimental Protocol for Isolation and Purification

2.1.1. Extraction

-

Chop the air-dried roots and rhizomes of C. robustum (5 kg) into small pieces[1].

-

Extract the plant material with 15 L of 70% ethanol (B145695) under reflux at 85°C for 2 hours. Repeat this extraction three times[1].

-

Combine the ethanol extracts and concentrate them using a rotary evaporator to obtain a crude residue[1].

-

Suspend the residue in an equal volume of water and partition successively with petroleum ether and then n-butanol[1]. The n-butanol fraction will contain the saponins.

2.1.2. Chromatographic Purification

-

Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol-water to yield several fractions[1].

-

Further process the fractions containing this compound on a Sephadex LH-20 column with methanol (B129727) as the eluent[1].

-

Separate the resulting subfractions using an octadecylsilyl (ODS) column[1].

-

Finally, purify the fraction containing this compound by semi-preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase to yield pure this compound[1].

Experimental Workflow

Anti-Inflammatory Activity of this compound

This compound exhibits significant anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines[2].

Mechanism of Action

While the precise, detailed signaling cascade for this compound is still under investigation, its known inhibitory effects on iNOS and proinflammatory cytokines suggest a potential modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including iNOS, TNF-α, IL-1β, and IL-6.

The proposed mechanism involves the inhibition of the degradation of IκBα, which would prevent the translocation of the p65/p50 NF-κB dimer to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

Proposed Signaling Pathway

Quantitative Anti-Inflammatory Data

Currently, specific IC₅₀ values for this compound's inhibition of iNOS and various proinflammatory cytokines are not extensively reported in publicly available literature. Further quantitative structure-activity relationship (QSAR) studies and in vitro assays are required to establish these precise values.

Conclusion

This compound is a promising natural product with well-defined molecular characteristics and demonstrated anti-inflammatory potential. Its mechanism of action, likely involving the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The detailed protocols provided herein for its isolation and purification will facilitate future research into its biological activities and therapeutic applications. Further studies are warranted to elucidate the precise molecular targets and to quantify its inhibitory potency against key inflammatory mediators.

References

Unveiling the Presence of Cauloside D: A Technical Guide to its Natural Abundance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cauloside D, a triterpenoid (B12794562) saponin (B1150181), has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the natural abundance of this compound in various plant species, detailed experimental protocols for its extraction and quantification, and an exploration of its mechanism of action through relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound has been primarily isolated from plants belonging to the Caulophyllum and Hedera genera. The concentration of this bioactive compound can vary significantly depending on the plant species, the specific part of the plant utilized, and the extraction methodology employed.

Quantitative Data Summary

The following table summarizes the currently available quantitative data on the natural abundance of this compound in different plant species. It is important to note that the data is limited, and further research is required to establish a more comprehensive understanding of its distribution in the plant kingdom.

| Plant Species | Plant Part | Extraction Method | This compound Concentration | Reference |

| Caulophyllum robustum | Not Specified | 70% Ethanol (B145695) Eluate | 10.19% of the eluate | [1] |

| Caulophyllum thalictroides (Blue Cohosh) | Not Specified | Crude Saponin Extract | 4.8% of total saponins (B1172615) | [2] |

| Hedera nepalensis | Not Specified | Not Specified | Presence confirmed, but quantitative data not available in the reviewed literature. | [3] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the isolation and quantification of this compound. This section outlines detailed methodologies for key experiments.

Extraction and Isolation of this compound from Caulophyllum Species

This protocol describes a general method for the extraction and isolation of triterpenoid saponins, including this compound, from the rhizomes of Caulophyllum species.

Materials:

-

Dried and powdered rhizomes of Caulophyllum sp.

-

70% Ethanol

-

Methanol

-

n-Butanol

-

Water

-

Rotary evaporator

-

Chromatography column

-

Silica (B1680970) gel or other suitable stationary phase

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Macerate the dried and powdered plant material with 70% ethanol at room temperature. The extraction process should be repeated multiple times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition it successively with n-butanol. The butanolic fraction will contain the saponins.

-

Chromatographic Separation: Concentrate the butanolic fraction and subject it to column chromatography on silica gel. Elute the column with a gradient of chloroform-methanol-water or a similar solvent system.

-

Fraction Collection and Analysis: Collect the fractions and monitor them by TLC. Combine the fractions containing compounds with similar TLC profiles to this compound.

-

Purification: Further purify the combined fractions using preparative HPLC to isolate pure this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization will be required based on the specific HPLC system and column used.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at a low wavelength if the compound exhibits some absorbance).

Chromatographic Conditions:

-

Column: A C18 or C12 reversed-phase column is often suitable for saponin analysis.

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297), is typically used. For example, a gradient of acetonitrile and ammonium acetate buffer (pH 8.0) has been reported for saponin analysis in Caulophyllum thalictroides.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Injection Volume: 10-20 µL.

-

Detection: An ELSD is preferable for saponins as they often lack a strong UV chromophore. If a UV detector is used, detection at a low wavelength (e.g., 205-210 nm) might be possible.

Standard Preparation:

-

Accurately weigh a known amount of pure this compound standard.

-

Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

Sample Preparation:

-

Extract the plant material as described in the extraction protocol.

-

Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanism of Action

This compound is reported to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, which leads to a downstream reduction in the expression of pro-inflammatory mediators.

This compound Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), a cascade of events leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding for pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and various cytokines. This compound is believed to interfere with this pathway, thereby suppressing the inflammatory response.

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of this compound.

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

This compound represents a promising natural compound with well-documented anti-inflammatory properties. This guide provides a foundational understanding of its natural occurrence, methods for its analysis, and its mechanism of action. The provided experimental protocols and pathway diagrams are intended to facilitate further research and development of this compound as a potential therapeutic agent. Further studies are warranted to explore its presence in a wider range of plant species and to refine and validate analytical methodologies for its routine quantification.

References

- 1. <i>In vitro</i> assessment of antioxidant potential and determination of polyphenolic compounds of <i>Hedera nepalensis</i> K. Koch - Arabian Journal of Chemistry [arabjchem.org]

- 2. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Ethnobotanical Uses and Anti-Inflammatory Mechanisms of Cauloside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cauloside D is a triterpenoid (B12794562) saponin (B1150181) found in several medicinal plants, most notably from the genera Caulophyllum and Hedera. Ethnobotanical records indicate a long history of traditional use of these plants for treating inflammatory ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside a detailed examination of its anti-inflammatory properties, experimental protocols for its study, and the underlying molecular mechanisms of action. All quantitative data are summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

Ethnobotanical Landscape of this compound-Containing Plants

This compound has been isolated from plant species that have been integral to traditional medicine systems for centuries. The primary sources include Caulophyllum robustum and various Hedera species.

Caulophyllum Genus (Blue Cohosh)